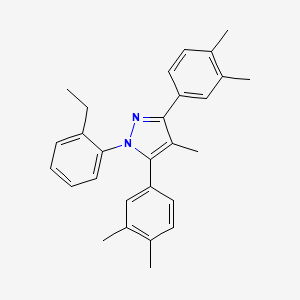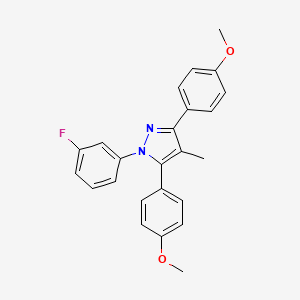
3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted hydrazines with diketones or β-ketoesters under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives.
Scientific Research Applications
3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: Lacks the additional methyl and ethyl substitutions, resulting in different chemical and biological properties.
4-methyl-1-phenyl-3,5-diphenyl-1H-pyrazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These unique features make it a valuable compound for various research applications, distinguishing it from other pyrazole derivatives.
Properties
Molecular Formula |
C28H30N2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C28H30N2/c1-7-23-10-8-9-11-26(23)30-28(25-15-13-19(3)21(5)17-25)22(6)27(29-30)24-14-12-18(2)20(4)16-24/h8-17H,7H2,1-6H3 |
InChI Key |
RDBSURLAVHJHTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(C(=N2)C3=CC(=C(C=C3)C)C)C)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10920107.png)
![N-(3-chloro-4-methoxyphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10920115.png)

![2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10920127.png)
![4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(2-fluorobenzyl)piperazin-1-yl]pyrimidine](/img/structure/B10920137.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B10920145.png)
![4-ethyl-3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10920149.png)

![2-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine](/img/structure/B10920151.png)
![N-(2-amino-1-cyano-2-oxoethyl)-7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10920162.png)

![1-(4-fluorophenyl)-5-[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10920171.png)
![N-butyl-3-(2-fluorophenyl)-N,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10920173.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B10920180.png)
